Elimination Half-Life Comparison: Sulfametomidine vs. Sulfisomidine vs. Sulfadimethoxine
Sulfametomidine exhibits an elimination half-life of 27.8 ± 5.3 hours in humans, which is approximately 3.3-fold longer than sulfisomidine (8.5 ± 0.5 h) but approximately 20% shorter than sulfadimethoxine (34.6 ± 10.4 h) [1]. This intermediate half-life positions sulfametomidine as a distinct long-acting sulfonamide with predictable dosing intervals that differ from both shorter-acting and extremely long-acting analogs.
| Evidence Dimension | Elimination half-life |
|---|---|
| Target Compound Data | 27.8 ± 5.3 hours |
| Comparator Or Baseline | Sulfisomidine: 8.5 ± 0.5 h; Sulfadimethoxine: 34.6 ± 10.4 h |
| Quantified Difference | 3.3-fold longer than sulfisomidine; 6.8 h shorter than sulfadimethoxine |
| Conditions | Human subjects; oral administration; measured via HPLC analysis of plasma concentrations |
Why This Matters
The intermediate half-life of sulfametomidine enables once-daily dosing regimens that balance therapeutic coverage with reduced accumulation risk compared to extremely long-acting alternatives.
- [1] Vree TB, Hekster YA, Tijhuis MW, Baakman M, Oosterbaan MJ, Termond EF. Effects of methoxy groups in the N1-substituent of sulfonamides on the pathways of elimination in man. Pharm Weekbl Sci. 1984;6(4):150-6. doi:10.1007/BF01954042 View Source
